REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[CH2:4]1[CH2:8][O:7][CH2:6][CH2:5]1.C([Li])CCC.[OH-:14].[Na+].[CH2:16]1C[CH2:20][CH2:19][CH2:18][CH2:17]1>>[CH3:6][O:7][C:8]1[CH:4]=[CH:5][C:18]([CH2:19][C:20](=[O:14])[CH2:2][C:1]#[N:3])=[CH:17][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.738 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
24.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
( g )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.72 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
ethyl 4-methoxy phenyl acetate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for an additional 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then affords a yellowish/orange color solution
|
Type
|
STIRRING
|
Details
|
The resulting solution is stirred at −78° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve solid material that
|
Type
|
EXTRACTION
|
Details
|
extracted twice with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from hot i-prOH
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |